

Spectroscopic Characterization of 3-(3,5-Difluorophenyl)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(3,5-Difluorophenyl)azetidine

CAS No.: 1203796-99-9

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-(3,5-Difluorophenyl)azetidine**, a key building block in contemporary drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Lacking publicly available experimental spectra, this guide leverages advanced predictive modeling to generate a reliable spectroscopic profile. Each section includes detailed, field-proven experimental protocols for data acquisition, in-depth interpretation of the predicted spectral data, and the underlying scientific principles. The causality behind experimental choices and spectral features is explained to provide a deeper understanding of the molecule's structural properties. This guide is designed to serve as a practical reference for the synthesis, identification, and quality control of **3-(3,5-Difluorophenyl)azetidine** and structurally related compounds.

Introduction

The azetidine motif is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility.[1] When functionalized with a 3,5-difluorophenyl group, the resulting molecule, **3-(3,5-Difluorophenyl)azetidine**, combines the benefits of the strained four-membered ring with the unique electronic properties of the difluorinated aromatic system. The fluorine atoms can modulate pKa, improve binding affinity through hydrogen bonding and dipole-dipole interactions, and block metabolic oxidation.[2]

Accurate and unambiguous structural confirmation of such molecules is paramount in the drug development pipeline. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization. This guide provides a detailed spectroscopic analysis of **3-(3,5-Difluorophenyl)azetidine**, offering a predictive yet robust dataset for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **3-(3,5-Difluorophenyl)azetidine**, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

Predicted NMR Data

The following tables summarize the predicted NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for **3-(3,5-Difluorophenyl)azetidine**.

Predictions were generated using established computational algorithms.[3][4][5][6][7][8]

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Proton	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)
H-1 (NH)	~2.5 - 3.5	br s	-
H-2, H-4	~3.8 - 4.0	t	~8.0
H-2', H-4'	~3.6 - 3.8	t	~8.0
H-3	~3.9 - 4.1	p	~7.5
H-2'', H-6''	~6.8 - 7.0	d	~8.5 (³ JHF)
H-4''	~6.6 - 6.8	t	~9.0 (³ JHF)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)
C-2, C-4	~55 - 60	t	-
C-3	~35 - 40	d	-
C-1''	~145 - 150	t	~12 (² JCF)
C-2'', C-6''	~110 - 115	dd	~25 (² JCF), ~5 (⁴ JCF)
C-3'', C-5''	~160 - 165	d	~245 (¹ JCF)
C-4''	~102 - 107	t	~25 (³ JCF)

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Fluorine	Predicted δ (ppm)	Multiplicity
F-3'', F-5''	~ -110 to -115	t

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.

- Sample Preparation:

- Weigh approximately 5-10 mg of **3-(3,5-Difluorophenyl)azetidine** into a clean, dry vial.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.
- Cap the NMR tube securely.
- Instrument Setup:
 - Use a 500 MHz (or higher field) NMR spectrometer equipped with a multinuclear probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
- Data Acquisition Parameters:
 - ^1H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-32 scans are sufficient.
 - ^{13}C NMR: Acquire with a spectral width of approximately 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-1.5 seconds. Proton decoupling should be applied. Several hundred to a few thousand scans may be necessary depending on the sample concentration.
 - ^{19}F NMR: Acquire with a spectral width of approximately 50 ppm (centered around the expected chemical shift), a relaxation delay of 1-2 seconds, and an acquisition time of 1-2 seconds. Proton decoupling is recommended to simplify the spectrum. Typically, 32-64 scans are sufficient.

Interpretation of NMR Spectra

The proton NMR spectrum provides a wealth of information about the connectivity and local environment of the hydrogen atoms.

- **Azetidine Ring Protons:** The protons on the four-membered ring are expected to appear in the aliphatic region. The protons at C-2 and C-4 (adjacent to the nitrogen) are deshielded and should appear as triplets around 3.6-4.0 ppm due to coupling with the protons on the adjacent methylene group. The methine proton at C-3, which is attached to the phenyl ring, will be a pentet (or multiplet) in the range of 3.9-4.1 ppm, coupled to the four protons on C-2 and C-4. The NH proton (H-1) is expected to be a broad singlet, and its chemical shift can be variable depending on concentration and the presence of any acidic or basic impurities.
- **Aromatic Protons:** The 3,5-difluorophenyl group gives rise to a characteristic pattern in the aromatic region. The proton at C-4" is a triplet due to coupling with the two equivalent fluorine atoms at C-3" and C-5". The protons at C-2" and C-6" will appear as a doublet due to coupling with the fluorine atoms.

The carbon NMR spectrum reveals the number of unique carbon environments.

- **Azetidine Ring Carbons:** The carbons of the azetidine ring are expected in the aliphatic region. C-2 and C-4, being adjacent to the electronegative nitrogen, will be downfield shifted to around 55-60 ppm. The C-3 carbon, bearing the aromatic substituent, will be found at approximately 35-40 ppm.
- **Aromatic Carbons:** The carbons of the difluorophenyl ring will show characteristic chemical shifts and C-F coupling. The carbons directly bonded to fluorine (C-3" and C-5") will exhibit a large one-bond coupling constant ($^1J_{CF}$) of around 245 Hz and will be the most downfield in the aromatic region (160-165 ppm). The other aromatic carbons will show smaller, long-range couplings to the fluorine atoms.

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atoms. A single triplet is expected in the range of -110 to -115 ppm, confirming the presence of two equivalent fluorine atoms in a meta-relationship to the point of attachment to the azetidine ring.

NMR Visualization

Caption: Key predicted NMR correlations for **3-(3,5-Difluorophenyl)azetidine**.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3350	Medium	N-H Stretch	Secondary Amine
~3050	Medium	C-H Stretch	Aromatic
~2950	Medium	C-H Stretch	Aliphatic (Azetidine)
~1620	Strong	C=C Stretch	Aromatic Ring
~1450	Medium	C-H Bend	Aliphatic (Azetidine)
~1300	Strong	C-N Stretch	Aromatic Amine
~1150	Very Strong	C-F Stretch	Aryl Fluoride

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples.

- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
 - Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis:
 - Place a small amount of the solid **3-(3,5-Difluorophenyl)azetidine** onto the ATR crystal.

- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Interpretation of IR Spectrum

The IR spectrum of **3-(3,5-Difluorophenyl)azetidine** is expected to show several characteristic absorption bands.

- N-H Stretch: A medium intensity band around 3350 cm^{-1} is indicative of the N-H stretching vibration of the secondary amine in the azetidine ring.^[9]
- C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , while the aliphatic C-H stretches of the azetidine ring will appear just below 3000 cm^{-1} .^[10]
- Aromatic C=C Stretch: A strong band around 1620 cm^{-1} corresponds to the carbon-carbon double bond stretching within the aromatic ring.
- C-N Stretch: The stretching vibration of the C-N bond in the aromatic amine is expected to be a strong band around 1300 cm^{-1} .^[9]
- C-F Stretch: The most intense and characteristic bands for this molecule will be the C-F stretching vibrations, which are expected to be very strong and appear in the region of 1150 cm^{-1} .^[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data

Table 5: Predicted Key Fragments in ESI-MS

m/z (Predicted)	Ion Formula	Fragmentation Pathway
170.0776	$[\text{C}_9\text{H}_{10}\text{F}_2\text{N}]^+$	$[\text{M}+\text{H}]^+$ (Molecular Ion)
142.0827	$[\text{C}_9\text{H}_8\text{F}_2]^+$	Loss of NH_2
113.0176	$[\text{C}_6\text{H}_4\text{F}_2]^+$	Loss of azetidine ring

Experimental Protocol: MS Data Acquisition

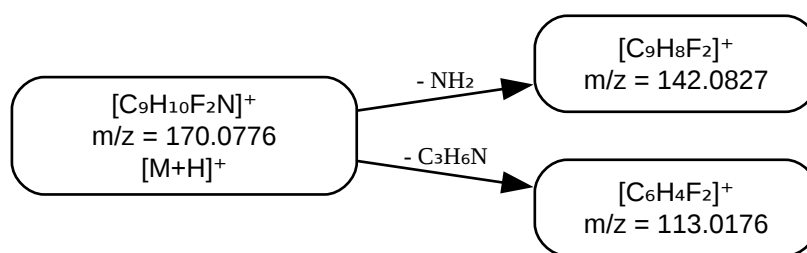
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like **3-(3,5-Difluorophenyl)azetidine**.

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile.
 - A small amount of a volatile acid, like formic acid (0.1% v/v), can be added to promote protonation.
- Instrument Setup:
 - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode.
 - For fragmentation studies (MS/MS), select the protonated molecular ion ($[\text{M}+\text{H}]^+$) as the precursor ion and apply collision-induced dissociation (CID).

Interpretation of Mass Spectrum

- **Molecular Ion:** The protonated molecular ion ($[M+H]^+$) is expected at an m/z of approximately 170.0776, which corresponds to the molecular formula $C_9H_{10}F_2N^+$. High-resolution mass spectrometry can confirm this elemental composition.
- **Fragmentation Pattern:** The fragmentation of **3-(3,5-Difluorophenyl)azetidine** is likely to involve the cleavage of the strained azetidine ring. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules.[12][13][14] Key predicted fragments include the loss of an amino group and the cleavage of the bond between the azetidine ring and the phenyl group.

Mass Spectrometry Visualization



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Caption: Predicted major fragmentation pathways for **3-(3,5-Difluorophenyl)azetidine**.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of **3-(3,5-Difluorophenyl)azetidine**. The presented NMR, IR, and MS data, along with the provided experimental protocols and in-depth interpretations, serve as a valuable resource for scientists working with this important chemical entity. The logical framework for spectral interpretation, grounded in fundamental principles and supported by literature on related compounds, offers a robust template for the analysis of novel azetidine derivatives in drug discovery and development.

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